1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(3,4-dimethoxyphenyl)ethanone
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Overview
Description
1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(3,4-dimethoxyphenyl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple methoxy groups, a nitrophenoxy group, and a dihydroisoquinoline moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the dihydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of appropriate aldehydes and amines.
Introduction of the nitrophenoxy group: This step involves nucleophilic substitution reactions where the nitrophenoxy group is attached to the core structure.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(3,4-dimethoxyphenyl)ethanone exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(3,4-dimethoxyphenyl)ethanone can be compared with other compounds that have similar structural features, such as:
Isoquinoline derivatives: These compounds share the dihydroisoquinoline core and may have similar biological activities.
Methoxy-substituted phenyl compounds: These compounds have methoxy groups attached to phenyl rings, which can influence their chemical reactivity and biological properties.
Nitrophenoxy compounds:
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct properties and applications.
Properties
Molecular Formula |
C28H30N2O8 |
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Molecular Weight |
522.5 g/mol |
IUPAC Name |
1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C28H30N2O8/c1-34-24-10-5-18(13-25(24)35-2)14-28(31)29-12-11-19-15-26(36-3)27(37-4)16-22(19)23(29)17-38-21-8-6-20(7-9-21)30(32)33/h5-10,13,15-16,23H,11-12,14,17H2,1-4H3 |
InChI Key |
ZGCCYZWLQOCUNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)[N+](=O)[O-])OC)OC)OC |
Origin of Product |
United States |
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